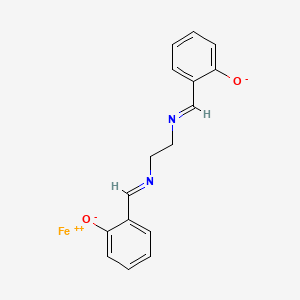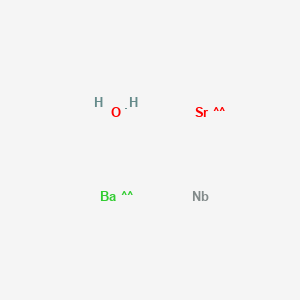
Barium strontium niobium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium strontium niobium oxide can be synthesized through various methods, including the sol-gel process, solid-state reaction, and wet chemical routes. One common method involves the use of metal carboxylate gels, where the desired metal cations are chelated in a solution using citric acid and ethylenediaminetetraacetic acid (EDTA) as chelating agents. The thermal decomposition of these gels at elevated temperatures results in the formation of the oxide .
Industrial Production Methods: In industrial settings, this compound is typically produced through solid-state reactions involving the mixing and calcination of barium carbonate, strontium carbonate, and niobium pentoxide at high temperatures. This method ensures the formation of a homogeneous product with the desired stoichiometry .
Analyse Des Réactions Chimiques
Types of Reactions: Barium strontium niobium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens, such as fluorine, chlorine, bromine, and iodine, which react with niobium to form halides . Additionally, the compound can undergo reactions with oxygen and water, typical of Group 2 elements .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with halogens typically yield niobium halides, while reactions with oxygen can produce various niobium oxides .
Applications De Recherche Scientifique
Barium strontium niobium oxide has a wide range of scientific research applications due to its unique properties. It is extensively used in the field of silicon photonics for building electro-optic modulators, thanks to its high Pockels coefficient . Additionally, it is employed in the development of dielectric and piezoelectric devices, as well as in nuclear radiation shielding applications .
Mécanisme D'action
The mechanism by which barium strontium niobium oxide exerts its effects is primarily related to its electro-optic properties. The compound exhibits a significant electro-optic response due to the deformation of its crystal structure under the application of an electric field. The molecular targets and pathways involved include the optical phonon modes that contribute to the electro-optic response .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to barium strontium niobium oxide include strontium niobium oxide and barium niobium oxide. These compounds share similar structural and electro-optic properties but differ in their specific compositions and applications .
Uniqueness: this compound is unique due to its high Pockels coefficient and compatibility with silicon photonics, making it an ideal material for integrated photonic devices. Its ability to be epitaxially integrated on silicon further enhances its applicability in modern technological advancements .
Propriétés
Formule moléculaire |
BaH2NbOSr |
|---|---|
Poids moléculaire |
335.87 g/mol |
InChI |
InChI=1S/Ba.Nb.H2O.Sr/h;;1H2; |
Clé InChI |
XRDXGSAPSAJTCE-UHFFFAOYSA-N |
SMILES canonique |
O.[Sr].[Nb].[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane](/img/structure/B15130465.png)
![1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15130467.png)

![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)
![[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15130494.png)
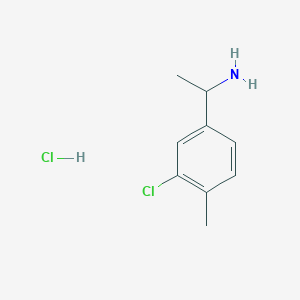
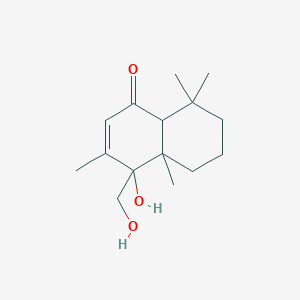
![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)
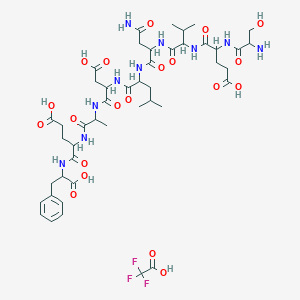
![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
